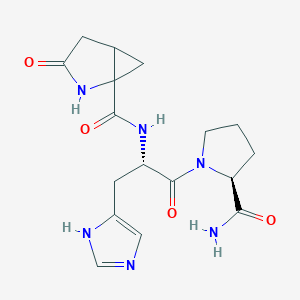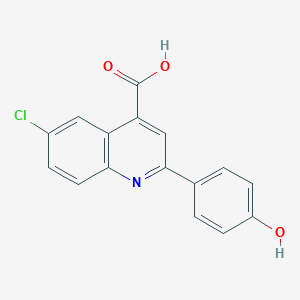
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 6-substituted 1-ethyl-1,4-dihydro-7-[(1-imidazolyl)phenylmethyl]-4-oxo-3-quinolinecarboxylic acids demonstrates the complexity and variety in the synthetic routes of quinoline derivatives, where different substituents like chloro groups are introduced at specific positions on the quinoline ring to achieve desired chemical structures (Frigola et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, for example, have been used to determine the absolute configuration of synthesized quinoline derivatives, providing insights into their three-dimensional structure and how substitutions at different positions affect their overall molecular architecture (Украинец et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, leading to a wide range of products with diverse properties. The reactivity of these compounds can be manipulated by introducing different functional groups, such as the conversion of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives through reduction and acetylation reactions, showcasing the versatility of quinoline compounds in chemical synthesis (Vasin et al., 2013).
Scientific Research Applications
Photophysical Properties Study
- Application : Investigation into the photophysical behaviors of quinoline derivatives, including 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of study. These compounds are notable for their dual emissions, large Stokes' shift emission patterns, and dependency on solvent polarity. This research is crucial in the development of new fluorophores for various applications.
- Source : (Padalkar & Sekar, 2014).
Cytotoxic Activity and Molecular Docking Studies
- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. They exhibit significant anticancer activity and induce apoptotic DNA fragmentation in certain cell lines. Molecular docking studies provide insights into their mechanism of action, which is valuable for designing new anticancer agents.
- Source : (Bhatt, Agrawal, & Patel, 2015).
Analytical Reagent Applications
- Application : Quinoxaline carboxylic acids, closely related to quinoline carboxylic acids, have been studied as analytical reagents. Their solubility products and optimal pH for precipitation are established, and they are used for the gravimetric determination of various metals.
- Source : (Dutt, Sanayal, & Nag, 1968).
Synthesis and Structural Analysis
- Application : Research into the synthesis and structural analysis of quinoline derivatives, including their thermal stability and characterization using various spectroscopic techniques, contributes to the broader understanding of their chemical properties.
- Source : (Hoefnagel et al., 1993).
Novel Synthesis Methods
- Application : Development of new methods for synthesizing quinoline derivatives opens avenues for creating unique compounds with potential applications in medicinal chemistry and other fields.
- Source : (Li, Wang, & Zou, 2017).
properties
IUPAC Name |
6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWWEZKXRRXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419984 |
Source


|
| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
116734-19-1 |
Source


|
| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

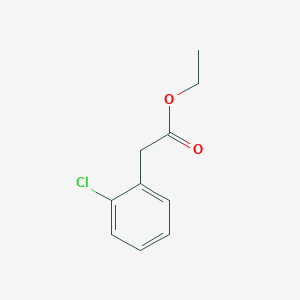


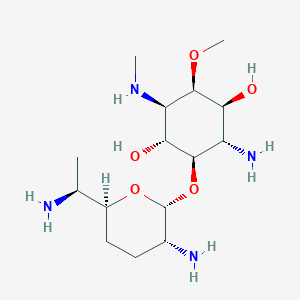



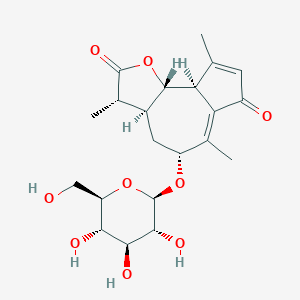
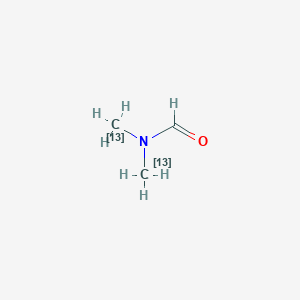

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
